N-{[4-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide
Description
N-{[4-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide is a synthetic organic compound with the molecular formula C16H14FN3O2S This compound is characterized by the presence of an acetylamino group, a carbamothioyl group, and a fluorobenzamide moiety
Properties
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-10(21)18-13-6-8-14(9-7-13)19-16(23)20-15(22)11-2-4-12(17)5-3-11/h2-9H,1H3,(H,18,21)(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCBRYPFJKZMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 4-acetylaminophenyl isothiocyanate under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-{[4-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[4-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
N-{[4-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide can be compared with similar compounds, such as:
- N-{[4-(acetylamino)phenyl]carbamothioyl}-4-chlorobenzamide
- N-{[4-(acetylamino)phenyl]carbamothioyl}-4-bromobenzamide
- N-{[4-(acetylamino)phenyl]carbamothioyl}-4-iodobenzamide
These compounds share similar structural features but differ in the halogen atom attached to the benzamide moiety. The presence of different halogens can influence the chemical reactivity, biological activity, and physical properties of the compounds, highlighting the uniqueness of this compound.
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